BMS-779788

Übersicht

Beschreibung

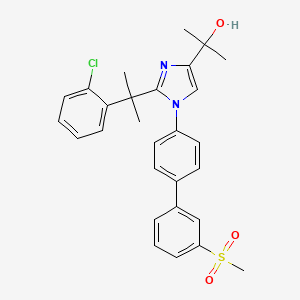

BMS-779788, auch bekannt als EXEL04286652, ist ein potenter partieller Agonist des Leber-X-Rezeptors Alpha (LXRα) und des Leber-X-Rezeptors Beta (LXRβ). Leber-X-Rezeptoren sind Kernrezeptoren, die eine entscheidende Rolle bei der Regulierung des Cholesterin-, Fettsäure- und Glukosestoffwechsels spielen. This compound wurde als vielversprechender Wirkstoff identifiziert, da er die Leber-X-Rezeptoren selektiv aktivieren kann, ohne eine signifikante Erhöhung der Triglyceride im Plasma zu verursachen, eine häufige Nebenwirkung, die mit Vollagonisten verbunden ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Imidazolrings, die Einführung der Biphenylgruppe und die Anlagerung der Chlorphenylgruppe. Das Endprodukt wird durch Reinigungs- und Kristallisationsprozesse gewonnen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dabei kommen Hochdurchsatzreaktoren, automatisierte Reinigungssysteme und strenge Qualitätskontrollmaßnahmen zum Einsatz, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen, obwohl diese Reaktionen im Vergleich zur Dehydratisierung weniger häufig sind.

Häufige Reagenzien und Bedingungen

Dehydratisierung: Saure Bedingungen (z. B. pH 1-7,5) werden häufig verwendet, um die Dehydratisierung von this compound zu katalysieren.

Oxidation und Reduktion: Standardmäßige Oxidations- und Reduktionsmittel können verwendet werden, wobei die spezifischen Bedingungen vom gewünschten Ergebnis abhängen.

Hauptprodukte

Dehydratisierung: Das Hauptprodukt der Dehydratisierung ist this compound-ALK.

Oxidation und Reduktion: Die Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv den Leber-X-Rezeptor Alpha und den Leber-X-Rezeptor Beta aktiviert. Diese Rezeptoren sind Kernrezeptoren, die die Expression von Genen regulieren, die am Cholesterin-, Fettsäure- und Glukosestoffwechsel beteiligt sind. Nach der Aktivierung durch this compound bilden Leber-X-Rezeptoren Heterodimere mit Retinoid-X-Rezeptoren und binden an spezifische Reaktionselemente in der DNA, was zur Transkription von Zielgenen führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BMS-779788 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring, introduction of the biphenyl moiety, and the attachment of the chlorophenyl group. The final product is obtained through purification and crystallization processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

BMS-779788 undergoes several types of chemical reactions, including:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to dehydration.

Common Reagents and Conditions

Dehydration: Acidic conditions (e.g., pH 1-7.5) are commonly used to catalyze the dehydration of this compound.

Oxidation and Reduction: Standard oxidizing and reducing agents can be used, although specific conditions depend on the desired outcome.

Major Products

Dehydration: The major product of dehydration is this compound-ALK.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

BMS-779788 has a wide range of scientific research applications, including:

Wirkmechanismus

BMS-779788 exerts its effects by selectively activating liver X receptor alpha and liver X receptor beta. These receptors are nuclear receptors that regulate the expression of genes involved in cholesterol, fatty acid, and glucose metabolism. Upon activation by this compound, liver X receptors form heterodimers with retinoid X receptors and bind to specific response elements in the DNA, leading to the transcription of target genes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von BMS-779788

This compound ist einzigartig aufgrund seiner partiellen Agonistenaktivität, die es ihm ermöglicht, Leber-X-Rezeptoren selektiv zu aktivieren, ohne signifikante Nebenwirkungen wie erhöhte Triglyceride im Plasma zu verursachen. Dies macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen, bei denen eine Modulation der Leber-X-Rezeptoraktivität erwünscht ist, ohne die damit verbundenen Risiken von Vollagonisten .

Eigenschaften

IUPAC Name |

2-[2-[2-(2-chlorophenyl)propan-2-yl]-1-[4-(3-methylsulfonylphenyl)phenyl]imidazol-4-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29ClN2O3S/c1-27(2,23-11-6-7-12-24(23)29)26-30-25(28(3,4)32)18-31(26)21-15-13-19(14-16-21)20-9-8-10-22(17-20)35(5,33)34/h6-18,32H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPURTXCSILYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Cl)C2=NC(=CN2C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918348-67-1 | |

| Record name | BMS-779788 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918348671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-779788 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB7ZTJ8M8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

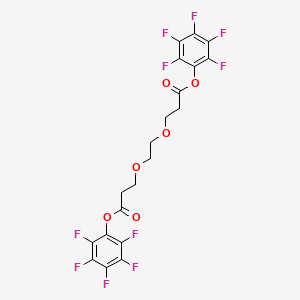

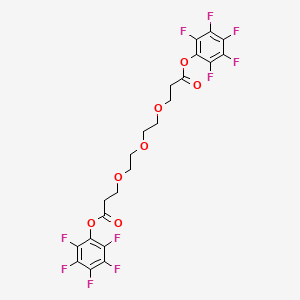

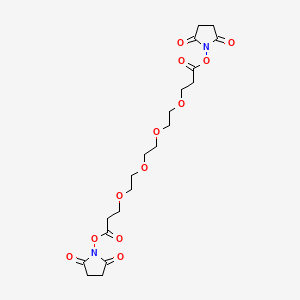

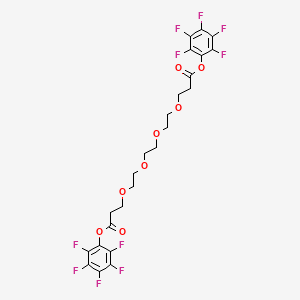

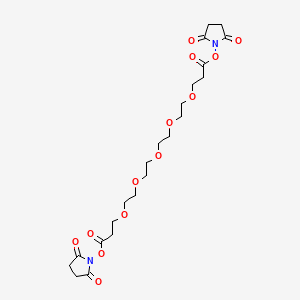

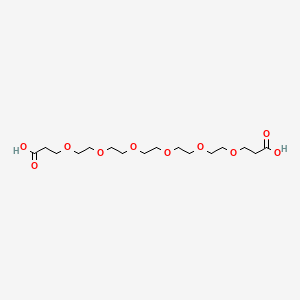

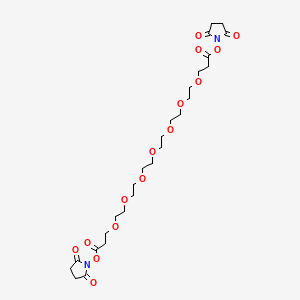

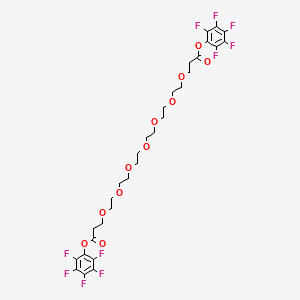

Feasible Synthetic Routes

Q1: How does BMS-779788 interact with its target and what are the downstream effects?

A: this compound functions as a partial agonist of Liver X Receptors (LXRs), specifically exhibiting selectivity for LXRβ over LXRα []. This interaction triggers the activation of genes involved in reverse cholesterol transport (RCT), a process crucial for removing excess cholesterol from the body [].

Q2: What is the significance of this compound's partial agonistic activity and LXRβ selectivity?

A: Full LXR agonists, while effective in promoting RCT, can lead to undesirable side effects like elevated plasma and hepatic lipids due to the activation of lipogenic genes []. This compound, being a partial agonist with LXRβ selectivity, demonstrates a reduced potential for these lipogenic effects compared to full agonists like T0901317 while retaining the ability to induce genes vital for RCT, such as ABCA1 and ABCG1 []. This characteristic makes this compound a promising candidate for further investigation as it suggests a potentially improved therapeutic window.

Q3: What challenges are associated with the development of this compound as a drug candidate?

A: While this compound shows promise, research highlights potential hurdles. For example, one study focuses on addressing the stability of a reactive tertiary hydroxyl group within the compound's structure, crucial for its formulation into solid oral dosage forms []. Overcoming such challenges is essential for translating its in vitro and preclinical findings into a viable therapeutic option for atherosclerosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)